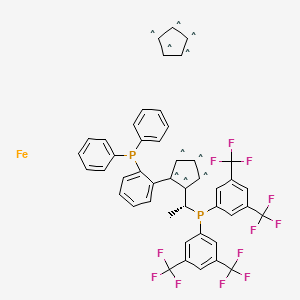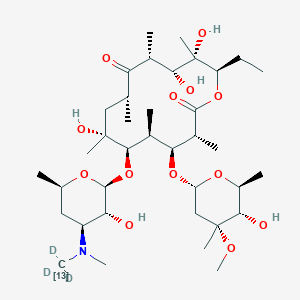
2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide is an organic compound with the molecular formula C7H11N2I. It belongs to the class of pyrazolium salts, which are known for their diverse applications in various fields, including chemistry and materials science. This compound is characterized by the presence of an ethenyl group attached to a pyrazolium ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide typically involves the alkylation of 1,3-dimethylpyrazole with an appropriate ethenylating agent in the presence of a suitable iodide source. A common method includes:
Starting Materials: 1,3-dimethylpyrazole and ethenyl iodide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydride may be used to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and precipitation of the product by adding a non-polar solvent like diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反応の分析
Types of Reactions
2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated pyrazolium derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Silver nitrate (AgNO3) for halide exchange reactions.
Major Products
Oxidation: Formation of 2-ethenyl-1,3-dimethyl-1H-pyrazolium epoxide.
Reduction: Formation of 2-ethyl-1,3-dimethyl-1H-pyrazolium iodide.
Substitution: Formation of 2-ethenyl-1,3-dimethyl-1H-pyrazolium chloride or bromide.
科学的研究の応用
2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pyrazolium-based ionic liquids and catalysts.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanocomposites.
作用機序
The mechanism of action of 2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in covalent bonding with nucleophilic sites on proteins, altering their function. Additionally, the pyrazolium ring can engage in π-π interactions with aromatic residues, influencing biological pathways.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-2-phenyl-1H-pyrazolium iodide
- 1,3-Dimethyl-2-ethyl-1H-pyrazolium iodide
- 1,3-Dimethyl-2-methyl-1H-pyrazolium iodide
Uniqueness
2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of novel materials and in applications requiring specific chemical functionalities.
特性
分子式 |
C7H11IN2 |
|---|---|
分子量 |
250.08 g/mol |
IUPAC名 |
2-ethenyl-1,3-dimethylpyrazol-1-ium;iodide |
InChI |
InChI=1S/C7H11N2.HI/c1-4-9-7(2)5-6-8(9)3;/h4-6H,1H2,2-3H3;1H/q+1;/p-1 |
InChIキー |
DTOILWSSNSQGJQ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=[N+](N1C=C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)






![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)




![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)
